An In-depth Technical Guide to 4,6-Dimethoxy-5-nitropyrimidine (CAS: 15846-14-7)
An In-depth Technical Guide to 4,6-Dimethoxy-5-nitropyrimidine (CAS: 15846-14-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-dimethoxy-5-nitropyrimidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis and potential reactions, and explores its prospective applications based on the reactivity of its functional groups and the biological activities of structurally related molecules.
Chemical and Physical Properties
4,6-Dimethoxy-5-nitropyrimidine is a crystalline solid, typically appearing as a light yellow to yellow powder.[1] Its core structure consists of a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a nitro group at position 5.
Table 1: Physicochemical Properties of 4,6-Dimethoxy-5-nitropyrimidine
| Property | Value | Source |
| CAS Number | 15846-14-7 | [1][2] |
| Molecular Formula | C₆H₇N₃O₄ | [2] |
| Molecular Weight | 185.14 g/mol | [2] |
| IUPAC Name | 4,6-dimethoxy-5-nitropyrimidine | [2] |
| Synonyms | 5-Nitro-4,6-dimethoxypyrimidine | [2] |
| Appearance | Light yellow to yellow powder or crystals | [1] |
| Boiling Point | 364.376 °C at 760 mmHg (Predicted) | |
| Density | 1.364 g/cm³ (Predicted) | |
| Storage Temperature | Room Temperature | [1] |
Synthesis and Experimental Protocols
Synthesis of 4,6-Dichloro-5-nitropyrimidine (Intermediate)
The synthesis of the key intermediate, 4,6-dichloro-5-nitropyrimidine, can be achieved through a two-step process starting from 4,6-dihydroxypyrimidine.
Step 1: Nitration of 4,6-Dihydroxypyrimidine
A mixture of fuming nitric acid and sulfuric acid is typically used for the nitration of the pyrimidine ring at the electron-rich 5-position.
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Experimental Protocol:
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To a stirred and cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 4,6-dihydroxypyrimidine.
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Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
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Pour the reaction mixture onto crushed ice, leading to the precipitation of 4,6-dihydroxy-5-nitropyrimidine.
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Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum.
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Step 2: Chlorination of 4,6-Dihydroxy-5-nitropyrimidine
The dihydroxy intermediate is then chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
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Experimental Protocol:
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In a round-bottom flask equipped with a reflux condenser, suspend 4,6-dihydroxy-5-nitropyrimidine in an excess of phosphorus oxychloride.
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Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.
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Heat the mixture to reflux and maintain for several hours until the reaction is complete.
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Carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.
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Pour the cooled residue onto crushed ice with vigorous stirring.
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The solid 4,6-dichloro-5-nitropyrimidine that precipitates is collected by filtration, washed with cold water, and dried.
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Synthesis of 4,6-Dimethoxy-5-nitropyrimidine
The final product is obtained by the nucleophilic substitution of the chlorine atoms in 4,6-dichloro-5-nitropyrimidine with methoxy groups.
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Experimental Protocol:
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Prepare a solution of sodium methoxide in dry methanol by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.
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To this solution, add 4,6-dichloro-5-nitropyrimidine in portions at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
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Neutralize the reaction mixture with a suitable acid (e.g., acetic acid).
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Remove the methanol under reduced pressure.
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Partition the residue between water and an organic solvent (e.g., ethyl acetate).
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Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
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Purify the crude 4,6-dimethoxy-5-nitropyrimidine by recrystallization or column chromatography.
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Caption: Synthetic pathway to 4,6-Dimethoxy-5-nitropyrimidine.
Reactivity and Potential Applications
The chemical reactivity of 4,6-dimethoxy-5-nitropyrimidine is primarily dictated by the electron-withdrawing nitro group and the methoxy substituents on the pyrimidine ring.
Reduction of the Nitro Group
The nitro group at the 5-position can be readily reduced to an amino group, yielding 5-amino-4,6-dimethoxypyrimidine. This transformation opens up a wide range of possibilities for further functionalization and the synthesis of more complex heterocyclic systems.
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Potential Experimental Protocol (Catalytic Hydrogenation):
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Dissolve 4,6-dimethoxy-5-nitropyrimidine in a suitable solvent such as ethanol or ethyl acetate.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
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Monitor the reaction until the starting material is consumed.
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Filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate to obtain 5-amino-4,6-dimethoxypyrimidine.
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Precursor for Purine Synthesis
The resulting 5-amino-4,6-dimethoxypyrimidine is a valuable precursor for the synthesis of substituted purines, which are a class of compounds with significant biological activity. The synthesis typically involves the cyclization of the diamine intermediate with a one-carbon source.
Caption: Potential pathway for purine synthesis.
Biological Activity and Drug Development Potential
Direct experimental data on the biological activity of 4,6-dimethoxy-5-nitropyrimidine is limited in the public domain. However, the pyrimidine scaffold is a well-known privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. The biological potential of this specific compound can be extrapolated from structurally related molecules.
Table 2: Potential Biological Activities of Pyrimidine Derivatives
| Activity | Rationale |
| Anticancer | The pyrimidine core is found in many anticancer agents, including kinase inhibitors and antimetabolites. The nitro group can also contribute to biological activity. |
| Antimicrobial | Many substituted pyrimidines exhibit antibacterial and antifungal properties. |
| Antiviral | Pyrimidine analogues are a cornerstone of antiviral therapy. |
Given its structure, 4,6-dimethoxy-5-nitropyrimidine could serve as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further screening and biological evaluation are necessary to determine its specific activities and mechanism of action.
Spectroscopic Data (Predicted)
Experimental spectroscopic data for 4,6-dimethoxy-5-nitropyrimidine is not widely available. The following table summarizes predicted data based on its chemical structure.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR | - Singlet around 8.5-9.0 ppm (pyrimidine H-2) - Singlet around 4.0-4.2 ppm (methoxy protons) |
| ¹³C NMR | - Signal around 160-170 ppm (C4, C6) - Signal around 150-160 ppm (C2) - Signal around 120-130 ppm (C5) - Signal around 55-60 ppm (methoxy carbons) |
| IR (cm⁻¹) | - ~1550-1500 and ~1350-1300 (NO₂ stretching) - ~1600-1450 (C=C and C=N stretching) - ~1250-1000 (C-O stretching) |
| Mass Spec (m/z) | Molecular ion peak at ~185.04 |
Workflow for Spectroscopic Analysis
Caption: Workflow for spectroscopic characterization.
Safety Information
4,6-Dimethoxy-5-nitropyrimidine should be handled with care in a laboratory setting.
Table 4: Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
4,6-Dimethoxy-5-nitropyrimidine is a versatile heterocyclic compound with significant potential as a building block in organic synthesis, particularly for the preparation of substituted purines and other biologically active molecules. While direct data on its biological effects are scarce, its structural features suggest that it warrants further investigation in the context of drug discovery. The synthetic protocols and reactivity patterns outlined in this guide provide a solid foundation for researchers interested in exploring the chemistry and potential applications of this compound.
